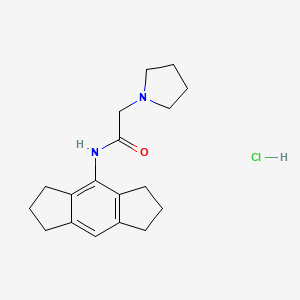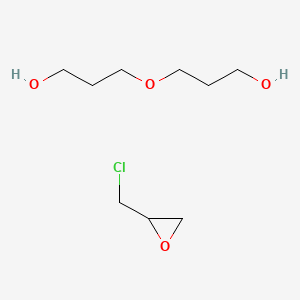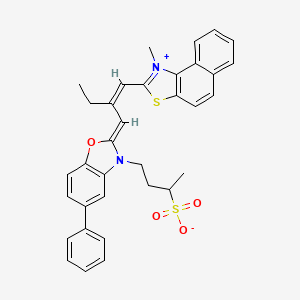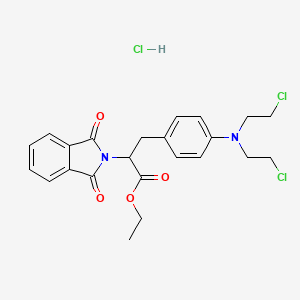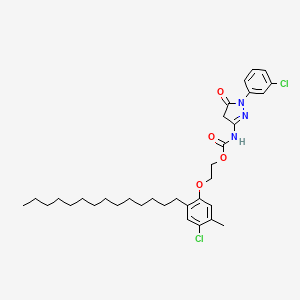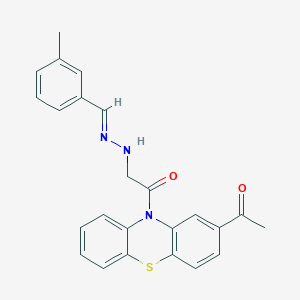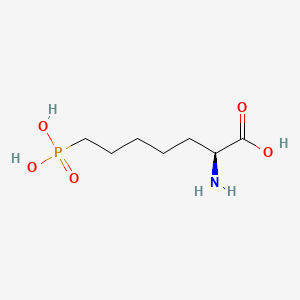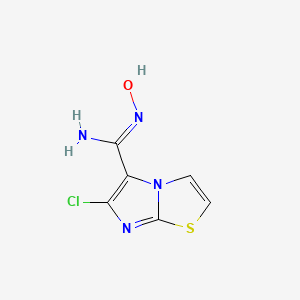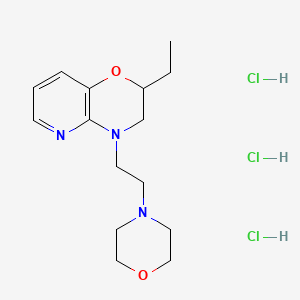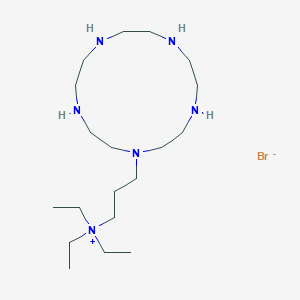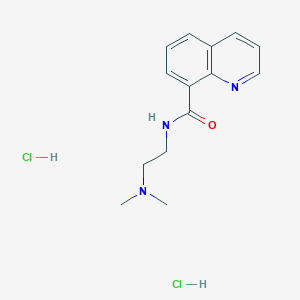
N-(2-Dimethylaminoethyl)quinoline-8-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminoethyl)quinoline-8-carboxamide dihydrochloride typically involves the following steps:
Pfitzinger Synthesis: This method is used to prepare the quinoline core.
Thermal Decarboxylation: The quinoline derivative undergoes thermal decarboxylation to remove the carboxyl group.
Coupling with N,N-Dimethylethylenediamine: The resulting product is then coupled with N,N-dimethylethylenediamine using a mixed anhydride method with isobutyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-Dimethylaminoethyl)quinoline-8-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Dimethylaminoethyl)quinoline-8-carboxamide dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Dimethylaminoethyl)quinoline-8-carboxamide dihydrochloride involves its ability to intercalate into DNA. This intercalation disrupts the DNA structure and inhibits the activity of topoisomerases I and II, enzymes crucial for DNA replication and transcription . The compound’s interaction with DNA leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(2-Dimethylaminoethyl)acridine-4-carboxamide: Another DNA-intercalating agent with similar antitumor properties.
N-(2-Dimethylaminoethyl)-1,8-naphthalimide: Known for its use as a photoinitiator in polymer chemistry.
Uniqueness
N-(2-Dimethylaminoethyl)quinoline-8-carboxamide dihydrochloride is unique due to its specific quinoline structure, which provides distinct DNA-binding properties and a different spectrum of biological activities compared to other similar compounds .
Properties
CAS No. |
112022-18-1 |
|---|---|
Molecular Formula |
C14H19Cl2N3O |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]quinoline-8-carboxamide;dihydrochloride |
InChI |
InChI=1S/C14H17N3O.2ClH/c1-17(2)10-9-16-14(18)12-7-3-5-11-6-4-8-15-13(11)12;;/h3-8H,9-10H2,1-2H3,(H,16,18);2*1H |
InChI Key |
LPPPOJQGMPKYSI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C1N=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


